

CAS number 932041-13-9 properties and uses

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 7-fluoro-1 <i>H</i> -indazole-3-carboxylate
Cat. No.:	B1393711

[Get Quote](#)

An In-Depth Technical Guide to Omipalisib (GSK2126458), a Potent Dual PI3K/mTOR Inhibitor

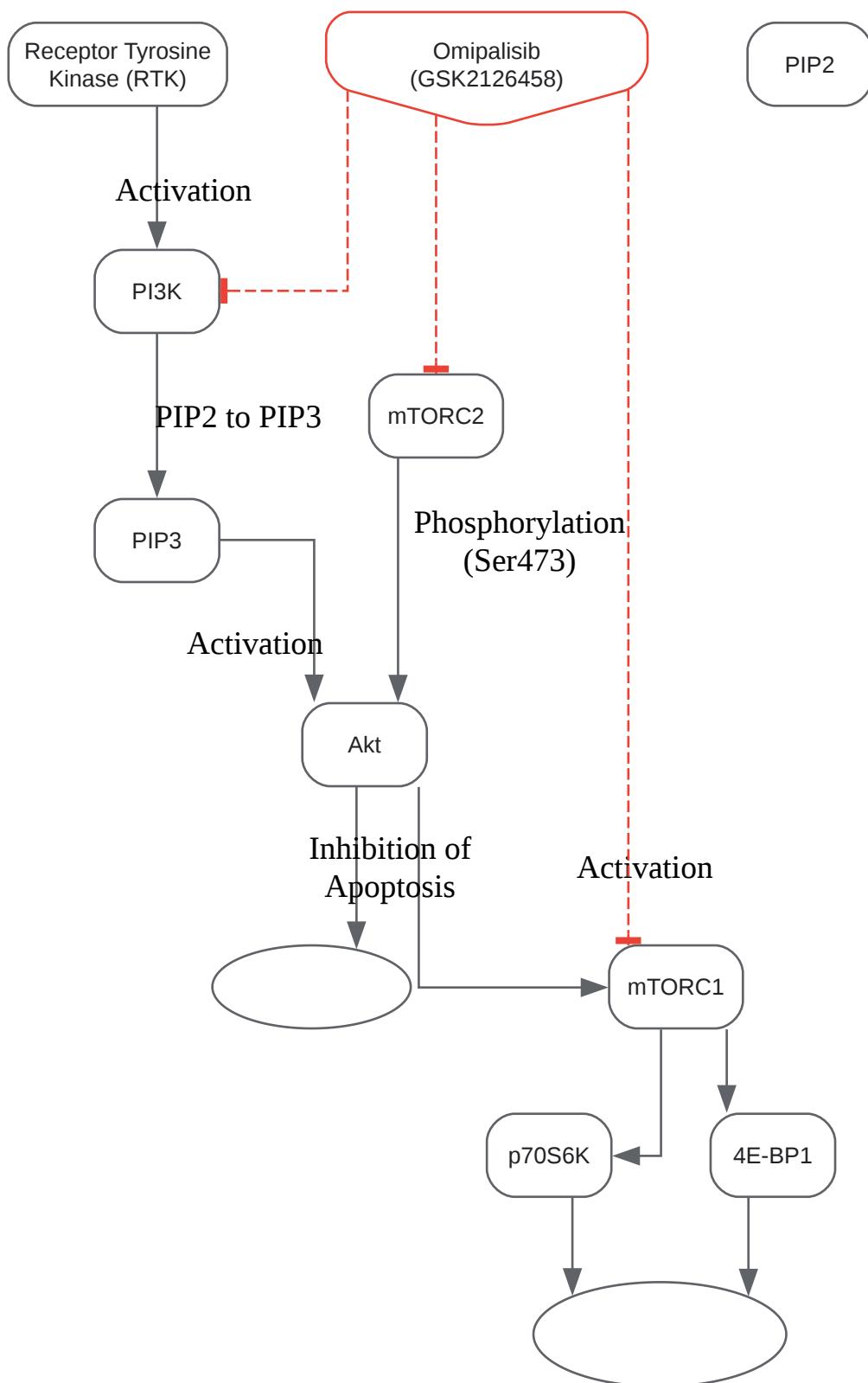
Executive Summary

Omipalisib, also identified by its development code GSK2126458 and CAS number 932041-13-9, is a highly potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).^{[1][2][3]} Its ability to simultaneously target two critical nodes in a key signaling pathway frequently dysregulated in cancer has positioned it as a significant tool in oncological research and a candidate for clinical investigation in various malignancies.^{[2][4][5]} This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacological profile, and applications of Omipalisib for researchers, scientists, and professionals in drug development.

Chemical and Physicochemical Properties

Omipalisib is a pyridylsulfonamide derivative with the chemical formula C₂₅H₁₇F₂N₅O₃S.^[1] Its structure confers high potency and selectivity.

Property	Value	Source(s)
IUPAC Name	2,4-Difluoro-N-{2-(methoxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide	[3][5]
Synonyms	GSK2126458, GSK458	[1][6]
CAS Number	932041-13-9 (Note: Some sources may list 1086062-66-9, which is also associated with this compound)	[1]
Molecular Formula	C25H17F2N5O3S	[1]
Molecular Weight	505.50 g/mol	[1]
Appearance	White to yellow solid	[1]
Solubility	Soluble in DMSO (up to 50 mg/mL)	[1]
Storage	Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 2 years.	[1]


Mechanism of Action: Dual Inhibition of the PI3K/mTOR Signaling Pathway

The primary mechanism of action of Omipalisib is the potent and competitive inhibition of the ATP-binding site of class I PI3K isoforms and mTOR kinase, a class IV PI3K protein kinase.[\[7\]](#) The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[\[4\]\[5\]](#) Its aberrant activation is a hallmark of many human cancers, often due to mutations in the PIK3CA gene or inactivation of the PTEN tumor suppressor.[\[5\]](#)

By dually targeting both PI3K and mTOR (in its two complexes, mTORC1 and mTORC2), Omipalisib provides a more comprehensive blockade of the pathway compared to inhibitors

that target only one of these kinases.[4][8] This dual inhibition prevents the phosphorylation of downstream effectors such as Akt and S6 kinase, leading to cell cycle arrest at the G1 phase and induction of apoptosis.[5][6]

Below is a diagram illustrating the points of inhibition by Omipalisib within the PI3K/mTOR signaling pathway.

[Click to download full resolution via product page](#)

Caption: Inhibition of the PI3K/mTOR pathway by Omipalisib.

Pharmacology and Pharmacokinetics

Omipalisib is characterized by its exceptional potency against both PI3K and mTOR.

Pharmacodynamics: Potency and Selectivity

Target	Ki (nM)	IC50 (nM)	Source(s)
p110 α	0.019	-	[1] [6]
p110 β	0.13	-	[1] [6]
p110 δ	0.024	-	[1] [6]
p110 γ	0.06	-	[1] [6]
mTORC1	0.18	-	[1] [6]
mTORC2	0.3	-	[1] [6]
pAkt-S473 (BT474 cells)	-	0.18	[6]
Cell Proliferation (BT474 cells)	-	2.4	[6]

Omipalisib also potently inhibits common activating mutants of p110 α found in human cancers.

[\[6\]](#) It demonstrates good selectivity for the PI3K family of enzymes when screened against a large panel of other protein kinases.[\[9\]](#)

Pharmacokinetics

Preclinical studies in mice, rats, dogs, and monkeys have shown that Omipalisib has low blood clearance and good oral bioavailability.[\[1\]](#)[\[6\]](#) In a first-in-human Phase I study, pharmacokinetic analyses in patients with advanced solid tumors demonstrated that twice-daily dosing could increase the duration of drug exposure above the target level.[\[10\]](#)

Applications in Research and Drug Development

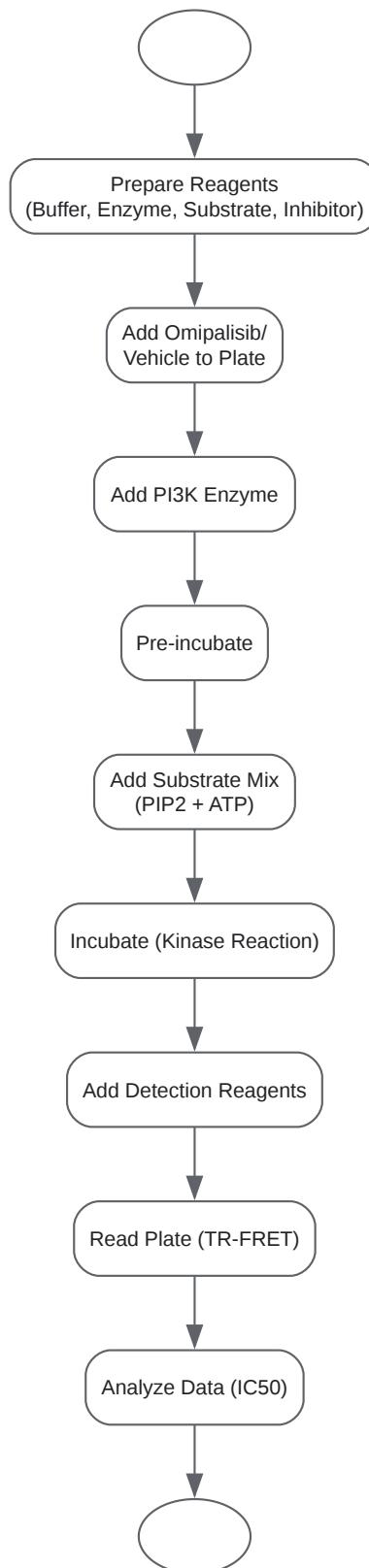
Preclinical Research

Omipalisib is widely used as a research tool to investigate the role of the PI3K/mTOR pathway in various cellular processes and disease models. Its high potency allows for effective pathway inhibition at low nanomolar concentrations *in vitro*.^[6] *In vivo*, Omipalisib has demonstrated dose-dependent tumor growth inhibition in xenograft models of various cancers, including breast cancer.^{[1][6][9]}

Clinical Development

Omipalisib has been evaluated in human clinical trials for the treatment of solid tumors and lymphomas.^[2] A Phase I study established a maximum tolerated dose (MTD) of 2.5 mg once daily, with dose-limiting toxicities including diarrhea, fatigue, and rash.^[10] Durable objective responses were observed in patients with a range of tumor types, such as sarcoma, kidney, breast, endometrial, oropharyngeal, and bladder cancer.^[10] Interestingly, these responses were not correlated with the presence of PIK3CA mutations, suggesting a broader potential patient population.^[10] Early clinical studies have also explored its use in idiopathic pulmonary fibrosis.

Experimental Protocols


In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibitory activity of Omipalisib against a specific PI3K isoform using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

- Prepare Reagents:
 - Assay Buffer: Prepare a suitable kinase reaction buffer.
 - Enzyme: Dilute the PI3K enzyme to the desired concentration in assay buffer.
 - Substrate Mix: Prepare a solution containing the lipid substrate (e.g., PIP2) and ATP.
 - Omipalisib: Prepare a serial dilution of Omipalisib in DMSO, followed by dilution in assay buffer.
- Assay Procedure:

- Add the diluted Omipalisib or vehicle (DMSO) to the wells of a microplate.
- Add the diluted enzyme to all wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding the substrate mix to all wells.
- Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
- Stop the reaction and add detection reagents according to the manufacturer's instructions for the TR-FRET assay.
- Read the plate on a suitable plate reader to measure the FRET signal.

- Data Analysis:
 - Calculate the percent inhibition for each concentration of Omipalisib relative to the vehicle control.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Analytical Method for Quantification in Biological Matrices

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of Omipalisib in mouse plasma and tumor homogenates.[11]

- Sample Preparation:
 - Protein precipitation of plasma or tumor homogenate samples using acetonitrile containing an internal standard (e.g., dabrafenib).
 - Dilution of the extract with water.
- Chromatographic Separation:
 - Injection of the diluted extract into a reversed-phase liquid chromatographic system.
- Mass Spectrometric Detection:
 - Eluate is transferred to an electrospray interface with positive ionization.
 - Detection is performed in the selected reaction monitoring (SRM) mode of a triple quadrupole mass spectrometer.

This method has been shown to be accurate and precise for a calibration range of 4-4000 ng/mL in plasma.[11]

Safety and Handling

In a Phase I clinical trial, the most common treatment-related adverse events of grade 3 or higher were diarrhea (8%) and skin rash (5%).[10] Dose-limiting toxicities included grade 3 diarrhea, fatigue, and rash.[10] For laboratory use, standard precautions for handling potent chemical compounds should be followed. This includes the use of personal protective equipment such as gloves, a lab coat, and safety glasses. Work should be conducted in a well-ventilated area or a chemical fume hood. A Safety Data Sheet (SDS) should be consulted for detailed handling and safety information.[1]

Conclusion

Omipalisib (GSK2126458) is a powerful and highly selective dual inhibitor of PI3K and mTOR. Its robust activity in preclinical models and demonstrated clinical responses in a variety of cancers underscore the therapeutic potential of comprehensively targeting the PI3K/mTOR pathway. As a research tool, its potency and selectivity make it invaluable for elucidating the complex roles of this signaling cascade in health and disease. Further clinical investigation is warranted to fully define its efficacy and patient populations most likely to benefit from this targeted therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Dual PI3K/mToR Inhibitor Omipalisib/GSK2126458 Inhibits Clonogenic Growth in Oncogenically-transformed Cells from Neurocutaneous Melanocytosis | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. First-in-Human Phase I Study of GSK2126458, an Oral Pan-Class I Phosphatidylinositol-3-Kinase Inhibitor, in Patients with Advanced Solid Tumor Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research-portal.uu.nl [research-portal.uu.nl]
- To cite this document: BenchChem. [CAS number 932041-13-9 properties and uses]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1393711#cas-number-932041-13-9-properties-and-uses]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com